methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate
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Description
Methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate is a useful research compound. Its molecular formula is C24H26N2O7 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.17400117 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antimicrobial, and other therapeutic effects based on available research.
Chemical Structure and Properties
The compound is categorized as a Mannich base due to its synthesis involving an aminomethylation reaction. Its molecular formula is C23H23F3N2O4, with a molecular weight of approximately 448.43 g/mol. The structure features a chromenone moiety, which is known for various biological activities.
Anticancer Activity
Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer properties. A study highlighted that certain Mannich bases demonstrated cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For instance, compounds derived from similar structures showed IC50 values lower than 2 μg/mL against the MCF-7 breast cancer cell line, indicating potent activity compared to standard treatments like 5-fluorouracil .
Antimicrobial Activity
Mannich bases have also been explored for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal pathogens. The introduction of piperazine moieties is particularly relevant as piperazine derivatives are known for their broad-spectrum antibacterial and antifungal activities. Studies have shown that modifications in the piperazine structure can enhance antimicrobial potency .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- DNA Interaction : Some Mannich bases have been reported to inhibit DNA topoisomerase I, leading to cytotoxic effects in cancer cells.
- Apoptosis Induction : Evidence suggests that certain derivatives induce apoptosis in target cells, a desirable effect in cancer therapy.
- Reactive Oxygen Species (ROS) : The generation of ROS may play a role in the compound's ability to induce cell death in malignant cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Properties
IUPAC Name |
methyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7/c1-31-24(30)16-2-4-17(5-3-16)33-21-15-32-23-18(22(21)29)6-7-20(28)19(23)14-26-10-8-25(9-11-26)12-13-27/h2-7,15,27-28H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVDFCDXYYQCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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